molecular formula C23H27N3O5 B4396273 Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione

Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione

Cat. No.: B4396273
M. Wt: 425.5 g/mol
InChI Key: BBGUCVIZIWYVPJ-UHFFFAOYSA-N
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Description

Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors designed to handle the specific conditions required for each step of the synthesis. This includes maintaining precise temperature control, using high-purity reagents, and employing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound .

Scientific Research Applications

Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism by which Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione apart is its unique combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3.C2H4O2/c1-2-12-23-20(26)17-18(15-8-10-16(25)11-9-15)22-24(19(17)21(23)27)13-14-6-4-3-5-7-14;1-2(3)4/h3-11,17-19,22,25H,2,12-13H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGUCVIZIWYVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Reactant of Route 2
Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Reactant of Route 3
Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Reactant of Route 4
Reactant of Route 4
Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Reactant of Route 5
Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Reactant of Route 6
Acetic acid;1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione

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